1,1,1,2,2-Pentachloropropane
Overview
Description
1,1,1,2,2-Pentachloropropane is an organochlorine compound with the molecular formula C3H3Cl5. It is a chlorinated derivative of propane, where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its significant role in various chemical synthesis processes and its utility in industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentachloropropane can be synthesized through the chlorination of 1,1,1,2-tetrachloropropane. The reaction involves the addition of chlorine to 1,1,1,2-tetrachloropropane under controlled conditions, typically in the presence of a catalyst such as solid oxide . The reaction is a gas-liquid-solid three-phase reaction, where the reactants are introduced into a reactor and subjected to mild conditions to achieve high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the continuous preparation method is often employed. This involves the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they react under the influence of a solid oxide catalyst. The process is designed to be efficient, with minimal waste production and high product selectivity .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentachloropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Dehydrochlorination Reactions: Heating this compound in the absence of a catalyst can lead to dehydrochlorination, forming compounds like 1,1,2,3-tetrachloropropene.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Heat: Dehydrochlorination reactions typically require heating the compound in a gas phase.
Major Products Formed
1,1,1,3,3-Pentachloropropane: Formed through radical addition reactions involving carbon tetrachloride and vinyl chloride.
1,1,2,3-Tetrachloropropene: Formed through dehydrochlorination reactions.
Scientific Research Applications
1,1,1,2,2-Pentachloropropane has several scientific research applications:
Chemical Synthesis: It is used in the synthesis of other chlorinated hydrocarbons, such as 1,1,1,3,3-pentachloropropane.
Isotope Fractionation Studies: The compound is instrumental in studies involving the fractionation of isotopes, providing insights into the transformation processes of chlorinated hydrocarbons.
Environmental Chemistry: Research on the environmental behavior of chlorinated hydrocarbons often involves this compound to understand reaction mechanisms and optimal conditions for industrial applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloropropane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of chlorine atoms, participating in radical addition and substitution reactions. The compound’s chlorinated nature makes it reactive towards nucleophiles and reducing agents, facilitating the formation of various products .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3-Pentachloropropane: Another chlorinated derivative of propane with a similar molecular formula (C3H3Cl5) but different chlorine atom positions.
1,1,2,3,3-Pentachloropropane: Similar in structure but with chlorine atoms at different positions.
Uniqueness
1,1,1,2,2-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This compound’s ability to participate in various chemical reactions and its utility in industrial applications highlight its distinct properties compared to other similar chlorinated hydrocarbons .
Properties
IUPAC Name |
1,1,1,2,2-pentachloropropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCVHAQNWWBTIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204164 | |
Record name | Propane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55632-13-8 | |
Record name | Propane, pentachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, pentachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.